molecular formula C7H6ClFO B13968981 2-Chloro-4-fluoro-6-methylphenol

2-Chloro-4-fluoro-6-methylphenol

Cat. No.: B13968981
M. Wt: 160.57 g/mol
InChI Key: MXALWBWOUGQNHF-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-6-methylphenol is an organic compound belonging to the class of halogenated phenols It is characterized by the presence of chlorine, fluorine, and methyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-6-methylphenol typically involves multi-step reactions starting from readily available precursors. One common method includes the chlorination and fluorination of methylphenol derivatives. For example, starting from o-methylphenol, nitration can selectively generate 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. Subsequent fluorination and reduction steps yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and fluorination processes under controlled conditions. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-6-methylphenol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of corresponding alcohols.

    Substitution: Halogenated phenols like this compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of metal catalysts.

    Reduction: Sodium borohydride (NaBH₄) under mild conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-fluoro-6-methylphenol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism by which 2-Chloro-4-fluoro-6-methylphenol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis and death. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: Similar in structure but lacks the methyl group.

    4-Chloro-3-methylphenol: Similar but lacks the fluorine atom.

    4-Fluoro-2-methylphenol: Similar but lacks the chlorine atom.

Uniqueness

2-Chloro-4-fluoro-6-methylphenol is unique due to the presence of both chlorine and fluorine atoms along with a methyl group on the phenol ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H6ClFO

Molecular Weight

160.57 g/mol

IUPAC Name

2-chloro-4-fluoro-6-methylphenol

InChI

InChI=1S/C7H6ClFO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3

InChI Key

MXALWBWOUGQNHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)F

Origin of Product

United States

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